Tert-butyl (3-amino-5-fluoropyridin-2-yl)carbamate
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Overview
Description
Tert-butyl (3-amino-5-fluoropyridin-2-yl)carbamate is a chemical compound with the molecular formula C10H15FN2O2 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3-amino-5-fluoropyridin-2-yl)carbamate typically involves the reaction of 3-amino-5-fluoropyridine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0°C to room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3-amino-5-fluoropyridin-2-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products Formed
Substitution Reactions: Substituted pyridine derivatives.
Oxidation: Oxidized pyridine derivatives.
Reduction: Reduced pyridine derivatives.
Hydrolysis: 3-amino-5-fluoropyridine and tert-butyl alcohol.
Scientific Research Applications
Tert-butyl (3-amino-5-fluoropyridin-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl (3-amino-5-fluoropyridin-2-yl)carbamate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2-chloro-5-fluoropyridin-3-yl)carbamate
- Tert-butyl (3-bromo-5-fluoropyridin-2-yl)carbamate
- Tert-butyl (2-bromo-5-fluoropyridin-4-yl)carbamate
Uniqueness
Tert-butyl (3-amino-5-fluoropyridin-2-yl)carbamate is unique due to the presence of both an amino group and a fluorine atom on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H14FN3O2 |
---|---|
Molecular Weight |
227.24 g/mol |
IUPAC Name |
tert-butyl N-(3-amino-5-fluoropyridin-2-yl)carbamate |
InChI |
InChI=1S/C10H14FN3O2/c1-10(2,3)16-9(15)14-8-7(12)4-6(11)5-13-8/h4-5H,12H2,1-3H3,(H,13,14,15) |
InChI Key |
IRXIZPBVMMAMKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=N1)F)N |
Origin of Product |
United States |
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